

Thermochemical Properties of Sodium 2,3-Dihydroxypropane-1-sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxypropane-1-sulfonate

Cat. No.: B1259476

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physicochemical properties of sodium **2,3-dihydroxypropane-1-sulfonate**. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this document compiles its known physical and chemical characteristics and presents thermochemical data for structurally analogous compounds to offer a comparative context. Furthermore, this guide details the metabolic pathway of **2,3-dihydroxypropane-1-sulfonate** (DHPS) in *Roseobacter* bacteria, providing insight into its biological degradation. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also described to guide future experimental work on this and similar organic sulfonate salts.

Introduction

Sodium **2,3-dihydroxypropane-1-sulfonate**, an organosulfonate compound, holds interest in various industrial and pharmaceutical applications due to its surfactant properties and potential biological roles. A thorough understanding of its thermochemical properties is crucial for its application in drug development, formulation, and manufacturing, where thermal stability and

energy changes are critical parameters. This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further thermochemical characterization.

Physicochemical Properties

While experimental thermochemical data is sparse, the fundamental physicochemical properties of sodium **2,3-dihydroxypropane-1-sulfonate** have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of Sodium **2,3-Dihydroxypropane-1-sulfonate**

Property	Value	Source
Molecular Formula	C ₃ H ₇ NaO ₅ S	PubChem
Molecular Weight	178.14 g/mol	Biosynth
CAS Number	35396-47-5	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
IUPAC Name	sodium 2,3-dihydroxypropane-1-sulfonate	PubChem
InChI Key	UZMKOEWHQQPOBJ-UHFFFAOYSA-M	PubChem
Canonical SMILES	<chem>C(C(CS(=O)(=O)[O-])O)O.[Na+]</chem>	PubChem

Thermochemical Properties: A Comparative Analysis

Direct experimental data on the enthalpy of formation, heat capacity, and thermal decomposition of sodium **2,3-dihydroxypropane-1-sulfonate** are not readily available in the reviewed literature. To provide a useful reference for researchers, Table 2 summarizes the available thermochemical data for structurally related compounds, including simple sodium alkyl sulfonates and glycerol. These compounds share functional groups (hydroxyl, sulfonate)

or a similar carbon backbone, making them relevant for qualitative comparisons and for estimating the properties of the title compound.

Table 2: Thermochemical Data for Analogous Compounds

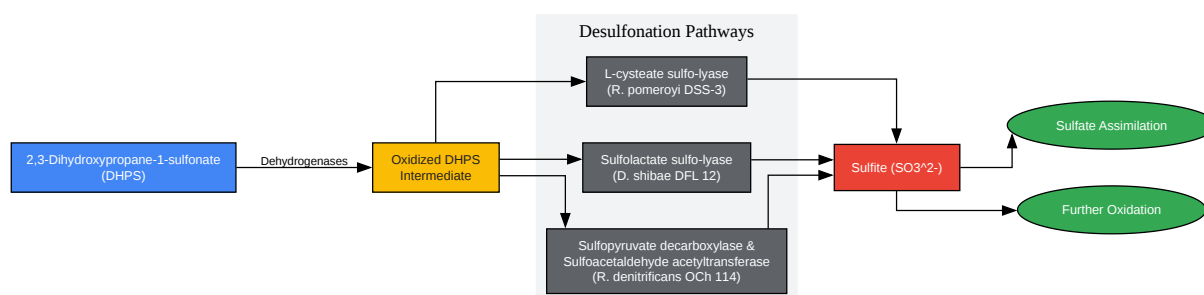
Compound	Property	Value	Source
Sodium Methanesulfonate	Molecular Weight	118.09 g/mol	PubChem
Physical Description	White crystalline powder	PubChem	
Sodium Ethanesulfonate	Molecular Weight	132.12 g/mol	PubChem
Melting Point	267-270 °C (decomposes)	ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya	
Glycerol	Molecular Weight	92.09 g/mol	-
Thermal Decomposition Onset (in N ₂)	199 °C	About the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR	
Decomposition Peak (in N ₂)	239 °C	About the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR	

Biological Metabolism of 2,3-Dihydroxypropane-1-sulfonate (DHPS)

Recent studies have elucidated the metabolic pathway of **2,3-dihydroxypropane-1-sulfonate** (DHPS) in marine *Roseobacter* bacteria. This biological transformation is significant as it

provides insights into the environmental fate and potential bio-interactions of this compound. The metabolic process involves the oxidation of DHPS followed by desulfonation through several enzymatic routes.

Proteomic data suggest that a series of dehydrogenases oxidize DHPS. Following oxidation, the desulfonation can proceed via three distinct enzymatic pathways depending on the bacterial strain. For instance, *Ruegeria pomeroyi* DSS-3 utilizes L-cysteate sulfo-lyase for desulfonation. In contrast, *Dinoroseobacter shibae* DFL 12 and *Roseobacter denitrificans* OCh 114 primarily use sulfolactate sulfo-lyase, and sulfopyruvate decarboxylase followed by sulfoacetaldehyde acetyltransferase, respectively, to release the sulfonate group as sulfite. This sulfite can then be further oxidized or assimilated by the bacteria.[1][2]



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Metabolic pathway of DHPS in *Roseobacter* bacteria.

Experimental Protocols for Thermochemical Analysis

The following sections outline generalized experimental protocols for determining the key thermochemical properties of a solid organic salt like sodium **2,3-dihydroxypropane-1-**

sulfonate. These are based on standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.

Objective: To determine the thermal stability and decomposition profile of sodium **2,3-dihydroxypropane-1-sulfonate**.

Apparatus: A thermogravimetric analyzer coupled with an evolved gas analyzer (e.g., FTIR or Mass Spectrometer) is recommended for identifying decomposition products.

Procedure:

- Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.
- Sample Preparation: Accurately weigh 5-10 mg of the dried, powdered sodium **2,3-dihydroxypropane-1-sulfonate** into a clean, tared TGA pan (e.g., alumina or platinum).
- Experimental Conditions:
 - Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment. An oxidizing atmosphere (e.g., air) can also be used for comparison.
 - Temperature Program:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to establish a stable baseline.
 - Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C) that ensures complete decomposition.
- Data Analysis:

- Plot the percentage of mass loss versus temperature.
- Determine the onset temperature of decomposition (T_{onset}) and the temperature of maximum decomposition rate (T_{peak}) from the first derivative of the TGA curve (DTG curve).
- Quantify the mass loss at each decomposition step.
- Analyze the evolved gases to identify the decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transition temperature, and heat capacity.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of sodium **2,3-dihydroxypropane-1-sulfonate**.

Apparatus: A differential scanning calorimeter.

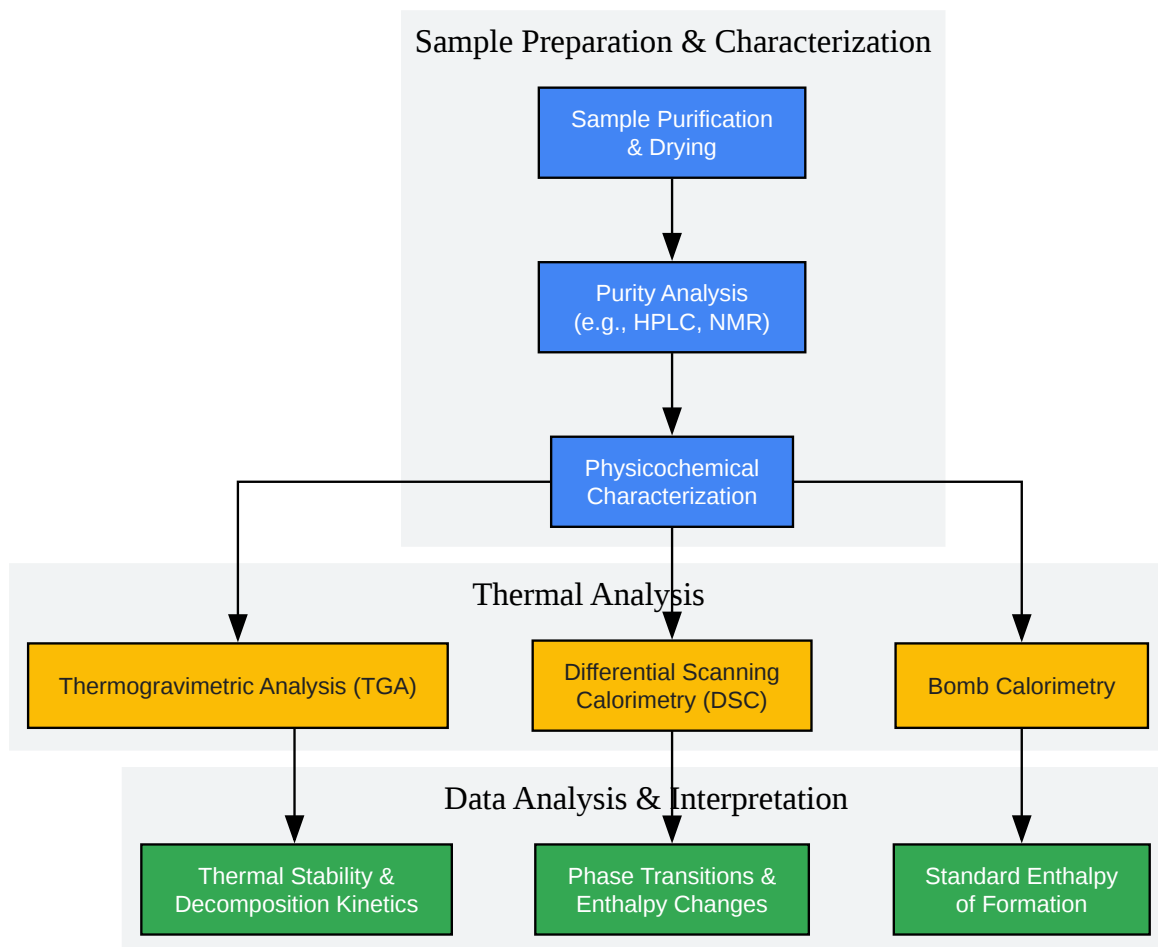
Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
- Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
- Experimental Conditions:
 - Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
 - Temperature Program for Melting Point and Enthalpy of Fusion:
 - Equilibrate at a temperature well below the expected melting point.
 - Heat the sample at a constant rate (e.g., 5-10 °C/min) through the melting transition.

- Temperature Program for Heat Capacity:
 - Perform a baseline run with two empty pans.
 - Run a sapphire standard of known mass.
 - Run the sample under the same conditions.
 - Use a modulated temperature program (if available) for higher accuracy.
- Data Analysis:
 - Plot the heat flow versus temperature.
 - Determine the melting point from the onset or peak of the endothermic melting transition.
 - Calculate the enthalpy of fusion by integrating the area of the melting peak.
 - Calculate the specific heat capacity (C_p) by comparing the heat flow of the sample to that of the sapphire standard.

Experimental and Logical Workflow

The systematic determination of the thermochemical properties of a compound like sodium **2,3-dihydroxypropane-1-sulfonate** follows a logical workflow, from initial characterization to detailed thermal analysis.



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Workflow for thermochemical characterization.

Conclusion

This technical guide has synthesized the available information on the thermochemical and physicochemical properties of sodium **2,3-dihydroxypropane-1-sulfonate**. While direct experimental thermochemical data remains to be established, the provided comparative data, metabolic pathway analysis, and standardized experimental protocols offer a valuable resource for researchers. The workflows and methodologies outlined herein provide a clear path for future studies to fully characterize the thermal behavior of this and other related sulfonate

compounds, which will be instrumental for their advancement in pharmaceutical and other scientific applications.

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